[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is registered under Chemical Abstracts Service number 1242993-85-6, confirming its unique chemical identity within the global chemical registry. The molecular formula C11H16N4 indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 204.28 grams per mole.
The systematic name reflects the structural hierarchy beginning with the imidazo[4,5-b]pyridine core structure, where the numbers [4,5-b] indicate the specific fusion pattern between the imidazole and pyridine rings. The "3H" designation specifies the tautomeric form where hydrogen is attached to nitrogen-3 of the imidazole ring. The isopropyl substituent at position 3 and the ethylamine substituent at position 2 complete the systematic description of this compound's molecular architecture.
| Nomenclature Component | Structural Significance | International Union of Pure and Applied Chemistry Designation |
|---|---|---|
| Imidazo[4,5-b]pyridine | Fused bicyclic core | Primary heterocyclic system |
| 3H-designation | Tautomeric specification | Hydrogen location identifier |
| 3-Isopropyl | Branched alkyl substituent | N-substitution at position 3 |
| 2-ethylamine | Primary amine side chain | C-substitution at position 2 |
The International Union of Pure and Applied Chemistry naming system for this compound emphasizes the importance of positional numbering within the fused ring system. The imidazo[4,5-b]pyridine core follows the established numbering convention where nitrogen atoms in the pyridine ring are designated as positions 1 and 4, while the imidazole fusion creates positions 2 and 3. This systematic approach ensures unambiguous identification of substitution patterns and stereochemical arrangements.
Molecular Geometry and Tautomeric Forms
The molecular geometry of this compound exhibits characteristic features of imidazopyridine systems, with the fused ring structure adopting a planar conformation due to the extended aromatic pi-electron system. Theoretical density functional theory calculations at the B3LYP/cc-pvdz level have demonstrated that imidazopyridine derivatives can exist in multiple tautomeric forms, designated as IP1, IP2, and IP3 configurations.
The predominant tautomeric form of the compound corresponds to the IP1 configuration, where the hydrogen atom is located at the nitrogen-1 position of the imidazole ring. This tautomeric preference is supported by computational studies showing that IP1 forms exhibit greater thermodynamic stability compared to alternative arrangements. The energy differences between tautomeric forms have been calculated to be approximately 4.522 kilocalories per mole in favor of the IP1 configuration.
The isopropyl substitution at position 3 introduces steric considerations that influence the overall molecular geometry. The branched nature of the isopropyl group creates a three-dimensional spatial arrangement that affects the compound's conformational flexibility and potential intermolecular interactions. The ethylamine side chain at position 2 provides additional conformational degrees of freedom, allowing for rotation around the carbon-carbon and carbon-nitrogen bonds.
| Tautomeric Form | Energy Stability (relative) | Hydrogen Location | Predominance |
|---|---|---|---|
| IP1 | Most stable | N-1 position | Primary form |
| IP2 | Intermediate | N-3 position | Secondary form |
| IP3 | Least stable | Alternative arrangement | Minimal presence |
Solvent effects play a crucial role in determining the relative stability of tautomeric forms. Polar solvents such as water and methanol tend to stabilize all tautomeric configurations through electrostatic interactions, though the relative ordering of stability remains consistent with IP1 being most favored. The dipole moment variations across different tautomeric forms contribute to their differential solubility and interaction profiles in various chemical environments.
X-ray Crystallographic Analysis of Imidazo[4,5-b]pyridine Core
X-ray crystallographic studies of imidazo[4,5-b]pyridine derivatives provide detailed structural information about bond lengths, bond angles, and intermolecular packing arrangements. Crystal structure data deposited in the Cambridge Crystallographic Data Centre under number 742833 reveals fundamental geometric parameters of the imidazo[4,5-b]pyridine core structure. These crystallographic analyses demonstrate that the fused ring system maintains planarity with minimal deviation from the ideal aromatic geometry.
The crystallographic analysis reveals specific bond length characteristics within the imidazo[4,5-b]pyridine framework. The carbon-nitrogen bonds within the pyridine ring exhibit typical aromatic character with bond lengths approximately 1.34 angstroms, while the carbon-carbon bonds measure approximately 1.39 angstroms. The imidazole ring fusion creates unique geometric constraints that influence the overall molecular architecture.
Recent crystallographic studies of substituted imidazo[4,5-b]pyridine derivatives have employed Hirshfeld surface analysis to understand intermolecular interactions and crystal packing arrangements. These analyses reveal that hydrogen bonding interactions, particularly involving nitrogen atoms in the heterocyclic system, play crucial roles in determining crystal stability and molecular organization. The presence of alkyl substituents such as the isopropyl group influences the crystal packing through van der Waals interactions and steric effects.
| Crystallographic Parameter | Measurement | Structural Significance |
|---|---|---|
| C-N bond length (pyridine) | ~1.34 Å | Aromatic character |
| C-C bond length (aromatic) | ~1.39 Å | Conjugated system |
| Ring planarity deviation | <0.05 Å | Aromatic stability |
| Intermolecular spacing | Variable | Packing efficiency |
The three-dimensional crystal structure reveals how molecular substituents influence the overall packing arrangements. Alkyl chains such as the ethylamine substituent tend to occupy interstitial spaces between aromatic cores, creating layered structures that maximize both aromatic stacking interactions and aliphatic van der Waals contacts. This structural organization has implications for the compound's physical properties including melting point, solubility, and crystallization behavior.
Comparative Structural Analysis with Analogous Heterocyclic Systems
Comparative structural analysis of this compound with related heterocyclic systems reveals important structure-activity relationships and synthetic accessibility patterns. The imidazo[4,5-b]pyridine core shares structural similarities with other fused nitrogen-containing heterocycles including benzimidazoles, quinoxalines, and purine derivatives.
The structural relationship between imidazo[4,5-b]pyridines and benzimidazoles is particularly noteworthy, as both systems contain fused imidazole rings with aromatic partners. However, the replacement of the benzene ring with pyridine introduces additional nitrogen functionality that significantly alters electronic properties and potential coordination behavior. The synonym "4-azabenzimidazole" for the imidazo[4,5-b]pyridine core emphasizes this structural relationship while highlighting the nitrogen substitution pattern.
Comparison with triazolopyridine derivatives reveals alternative fusion patterns and nitrogen positioning within related heterocyclic frameworks. Patent literature describes 3,5-disubstituted-3Htriazolo[4,5-b]pyridine compounds as protein kinase modulators, demonstrating how subtle structural modifications can lead to different biological activities. These structural comparisons provide insights into the design principles for developing new heterocyclic compounds with specific properties.
| Heterocyclic System | Nitrogen Count | Fusion Pattern | Electronic Character |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | 3 nitrogens | Imidazole-pyridine | Electron-deficient |
| Benzimidazole | 2 nitrogens | Imidazole-benzene | Electron-rich |
| Triazolopyridine | 4 nitrogens | Triazole-pyridine | Highly electron-deficient |
| Quinoxaline | 2 nitrogens | Pyrazine-benzene | Moderately electron-deficient |
The ethylamine substituent in this compound can be compared with similar substituents in related compounds such as [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, which differs only in the N-alkyl substitution pattern. This comparison highlights how alkyl chain branching affects molecular properties including steric hindrance, lipophilicity, and potential protein binding interactions. The systematic variation of alkyl substituents provides a framework for understanding structure-property relationships within this chemical class.
Properties
IUPAC Name |
2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7-8H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXZZYHLXIZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cascade Method Using Primary Amines and Pyridinium Derivatives
A notable method involves the reaction of primary amines with 2-bromoethyl-pyridinium salts to yield dihydro-imidazo-pyridinium compounds, which can be further transformed into the target imidazo[4,5-b]pyridine derivatives.
- Starting Material Preparation: 2-Bromoethyl-pyridinium or phenanthridinium salts are prepared by reacting the corresponding heteroaromatic nitrogen base with 1,2-dibromoethane under heating (e.g., 100 °C for several days).
- One-Pot Reaction: The primary amine (such as ethylamine) is added to the 2-bromoethyl-pyridinium salt, initiating nucleophilic substitution on the bromoethyl chain, followed by ring closure to form the imidazo ring and oxidative hydride loss to yield the dihydro-imidazo-pyridinium framework.
- Advantages: This method is versatile, allowing a range of primary amines and heteroaromatic systems, maintaining stereochemistry, and enabling synthesis of complex molecules in a single step.
Multicomponent Microwave-Assisted Synthesis
Another efficient approach uses a multicomponent reaction (MCR) involving:
- Aldehydes,
- Isocyanides,
- Aminopyridines (e.g., 2-amino-5-bromopyridine),
- Catalysts such as MgCl2,
- Solvent ethanol under microwave irradiation.
This method rapidly constructs substituted imidazo[1,2-a]pyridines, which are structurally related to imidazo[4,5-b]pyridines, with variations in substituents introduced by choice of aldehyde and isocyanide.
- Procedure: The components are sealed in a microwave vial and irradiated at 160 °C for 20 minutes.
- Purification: Products are isolated by recrystallization or chromatography.
- Yields: Moderate to good yields (20–68%) depending on substituents.
- Relevance: This method can be adapted to synthesize the isopropyl-substituted imidazo[4,5-b]pyridine by selecting appropriate aldehydes and isocyanides.
Stepwise Synthesis via Imidazo Ring Formation and Side Chain Functionalization
Classical synthetic routes involve:
- Synthesis of imidazo ring precursors: Reaction of aminopyridines with α-haloketones or α-haloaldehydes to form imidazo[4,5-b]pyridine intermediates.
- Introduction of isopropyl group: Alkylation at the 3-position using isopropyl halides or via reductive amination with isopropyl amines.
- Attachment of ethylamine side chain: Nucleophilic substitution or reductive amination on suitable intermediates bearing reactive leaving groups.
This approach is more laborious but allows precise control over substitution patterns.
Data Table Summarizing Key Preparation Methods
Detailed Research Findings and Notes
- The one-pot cascade method is notable for its novel nucleophilic substitution and ring closure mechanism, proceeding via either nucleophilic addition to the pyridinium ring or substitution on the bromoethyl chain, followed by cyclization and oxidation.
- The method tolerates a wide range of primary amines and heteroaromatic systems, enabling the synthesis of libraries of bioactive imidazo-pyridinium compounds.
- Microwave-assisted MCR offers a modern synthetic alternative with significant time savings and tunability of substituents by varying aldehyde and isocyanide inputs.
- Classical methods remain relevant for specific substitution patterns or when the introduction of sensitive groups requires controlled stepwise synthesis.
- Purification techniques vary from recrystallization to chromatographic methods depending on the product and scale.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine side chain or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
- Targeting Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective properties. Research into derivatives of imidazopyridine has shown promise in treating conditions like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Anticancer Research
Research has explored the compound's potential as an anticancer agent. The imidazopyridine moiety is known to interact with DNA and inhibit cancer cell proliferation.
Antimicrobial Activity
Emerging research suggests that compounds similar to [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine exhibit antimicrobial properties. This attribute is crucial in the development of new antibiotics amid rising resistance to existing drugs.
- Research Findings : Studies on related imidazopyridine compounds have shown efficacy against various bacterial strains, indicating a potential pathway for developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity, leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the imidazo[4,5-b]pyridine scaffold is critical for modulating physicochemical and biological properties. Below is a comparison of alkyl-substituted derivatives :
| Compound Name | 3-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Methyl | C₉H₁₂N₄ | 176.22 | 618910-07-9 |
| [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Propyl | C₁₁H₁₆N₄ | 204.28 | 1243034-00-5 |
| [Target Compound] | Isopropyl | C₁₁H₁₆N₄ | 204.28 | 1242993-85-6 |
| [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Isobutyl | C₁₂H₁₈N₄ | 218.30 | 1242996-56-0 |
Key Observations :
- Molecular Weight : The propyl and isopropyl derivatives share the same molecular formula (C₁₁H₁₆N₄ ) but differ in branching, highlighting isomerism-driven property variations.
- Synthetic Accessibility : The synthesis of these derivatives often involves alkylation or nucleophilic substitution reactions. For example, describes a one-pot protocol using nitro-N-aryl pyridin-amines and aldehydes, while details silyl-protection strategies for amine functionalization .
Functional Group Modifications at the 2-Position
The 2-aminoethyl side chain distinguishes these compounds from other imidazo[4,5-b]pyridine derivatives:
- 3-Ethylimidazo[4,5-b]pyridin-2-amine (): Lacks the ethylamine side chain, resulting in a simpler structure (C₈H₁₀N₄ ) and reduced hydrogen-bonding capacity .
- N-[trans-3-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)cyclobutyl]-1,3-benzothiazol-2-amine (): Features a methoxy group and a benzothiazole-amine moiety, increasing molecular complexity (C₁₈H₁₇N₅OS , 351.43 g/mol) and likely targeting enzyme active sites .
Biological Activity
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N4
- Molecular Weight : 216.27 g/mol
- CAS Number : 50742704
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazo[4,5-b]pyridine derivatives possess activity against various bacterial strains:
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These results suggest that the imidazo[4,5-b]pyridine structure is crucial for antibacterial activity, with potential applications in treating resistant bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been explored. A study reported that compounds with similar structures demonstrated cytotoxic effects in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| FaDu (hypopharyngeal cancer) | 15 | Bleomycin |
| MCF7 (breast cancer) | 20 | Doxorubicin |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as NF-kB and apoptosis-related proteins .
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds containing imidazopyridine moieties. Research suggests potential benefits in models of neurodegenerative diseases:
- Mechanism : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.
- Effectiveness : Compounds similar to this compound showed dual inhibition capabilities, enhancing cognitive function in animal models .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazopyridine derivatives for their antibacterial activity against multidrug-resistant strains. The most potent derivative exhibited an MIC comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via condensation reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. A reflux system with piperidine in absolute ethanol is effective for cyclization. Key intermediates, such as acrylonitrile derivatives, are purified via recrystallization (e.g., DMF/EtOH mixtures) and characterized using NMR (¹H and ¹³C) and IR spectroscopy to confirm functional groups and regioselectivity .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For non-crystalline intermediates, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical. IR spectroscopy helps identify amine (-NH₂) and nitrile (-C≡N) groups in precursors .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Target-based assays (e.g., kinase inhibition studies) are recommended due to structural similarity to pyridopyrazine derivatives acting as kinase inhibitors. Use in vitro enzyme assays (e.g., p38 MAP kinase) at concentrations ≤10 µM, followed by cell viability assays (MTT or Alamar Blue) to assess cytotoxicity .
Advanced Research Questions
Q. How can DFT studies enhance the understanding of electronic properties and reaction mechanisms?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic transitions, frontier molecular orbitals, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or regiochemical outcomes. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in biological activity data across related imidazopyridine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropyl vs. methyl groups) and assess changes in potency.
- Off-target profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets.
- Pharmacokinetic analysis : Evaluate metabolic stability (e.g., liver microsomes) to rule out false negatives due to rapid degradation .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodology :
- Reaction optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing ethanol with DMF may enhance solubility of aromatic intermediates.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry or reaction time.
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) for improved regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
